molecular formula C10H13ClO2S B8331505 1-(2-Chloroethylsulfonyl)-4-ethylbenzene

1-(2-Chloroethylsulfonyl)-4-ethylbenzene

Cat. No. B8331505
M. Wt: 232.73 g/mol
InChI Key: VZLVRHUMZZBYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethylsulfonyl)-4-ethylbenzene is a useful research compound. Its molecular formula is C10H13ClO2S and its molecular weight is 232.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

1-(2-chloroethylsulfonyl)-4-ethylbenzene

InChI

InChI=1S/C10H13ClO2S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6H,2,7-8H2,1H3

InChI Key

VZLVRHUMZZBYCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.0 ml (14.0 mmol) of thionyl chloride in toluene (15 ml) was added dropwise, while cooling with ice, to a solution of 1.0 g (4.67 mmol) of 2-(4-ethylphenylsulfonyl)-ethanol and 56 μl (0.70 mmol) of pyridine in toluene (20 ml). The mixture was then heated for 3 h under reflux. Quenching with ice and water was then carried out. The phases were separated and the aqueous phase was extracted twice with DCM. The combined organic phases were dried over MgSO4, filtered and concentrated in vacuo. There were obtained as crude product 1.19 g of slightly impure 1-(2-chloroethylsulfonyl)-4-ethylbenzene, which was reacted further without additional purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
56 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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